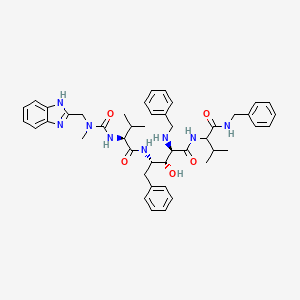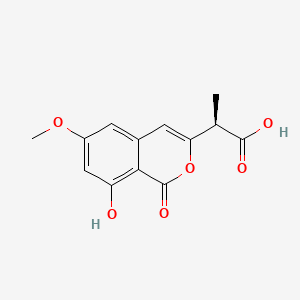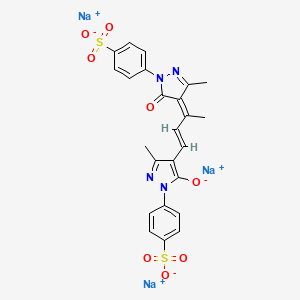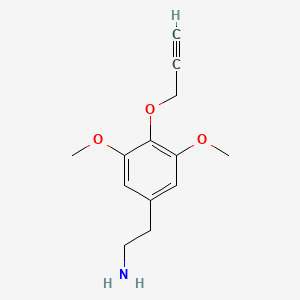
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester is a synthetic compound derived from L-glutamic acid It is characterized by the presence of an ethoxycarbonyl group and a sulfonyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester typically involves the esterification of L-glutamic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize yield and minimize by-products, ensuring the compound is produced efficiently and cost-effectively .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Wissenschaftliche Forschungsanwendungen
L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of L-Glutamic acid, N-((4-((ethoxycarbonyl)amino)phenyl)sulfonyl)-, diethyl ester involves its interaction with specific molecular targets. The ethoxycarbonyl and sulfonyl groups can form hydrogen bonds and other interactions with proteins, affecting their function. These interactions can modulate enzyme activity and protein-protein interactions, making the compound useful in various biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamic acid diethyl ester: This compound lacks the ethoxycarbonyl and sulfonyl groups, making it less versatile in chemical reactions.
N-Acetyl-L-glutamic acid diethyl ester: This compound has an acetyl group instead of the ethoxycarbonyl group, leading to different reactivity and applications.
Uniqueness
These functional groups enable the compound to participate in diverse chemical reactions and interact with various biological targets, making it a valuable tool in scientific research .
Eigenschaften
CAS-Nummer |
81865-27-2 |
|---|---|
Molekularformel |
C18H26N2O8S |
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
diethyl (2S)-2-[[4-(ethoxycarbonylamino)phenyl]sulfonylamino]pentanedioate |
InChI |
InChI=1S/C18H26N2O8S/c1-4-26-16(21)12-11-15(17(22)27-5-2)20-29(24,25)14-9-7-13(8-10-14)19-18(23)28-6-3/h7-10,15,20H,4-6,11-12H2,1-3H3,(H,19,23)/t15-/m0/s1 |
InChI-Schlüssel |
KJXXVELLSUXNNZ-HNNXBMFYSA-N |
Isomerische SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-3-cyclohexyl-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2R)-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxyoxan-4-yl]oxypropanoic acid](/img/structure/B12738512.png)










